

A Technical Guide to 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

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Compound of Interest

Compound Name: 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1305175

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CAS Number: 5731-11-3

This technical guide provides a comprehensive overview of **4'-Bromo[1,1'-biphenyl]-4-carboxylic acid**, a biphenyl derivative of significant interest in chemical synthesis and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and material science industries.

Physicochemical Properties

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	5731-11-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₃ H ₉ BrO ₂	[2] [4] [5] [6]
Molecular Weight	277.11 g/mol	[2] [4] [6]
Melting Point	301-302 °C	[1]
Boiling Point	418.1 °C at 760 mmHg	[1]
Density	1.51 g/cm ³	[1]
Flash Point	206.7 °C	[1]
LogP	3.814	[1]

Synthesis and Purification

The synthesis of **4'-Bromo[1,1'-biphenyl]-4-carboxylic acid** is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient route to unsymmetrical biaryls.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of biphenyl carboxylic acids, which can be adapted for the specific synthesis of **4'-Bromo[1,1'-biphenyl]-4-carboxylic acid**.

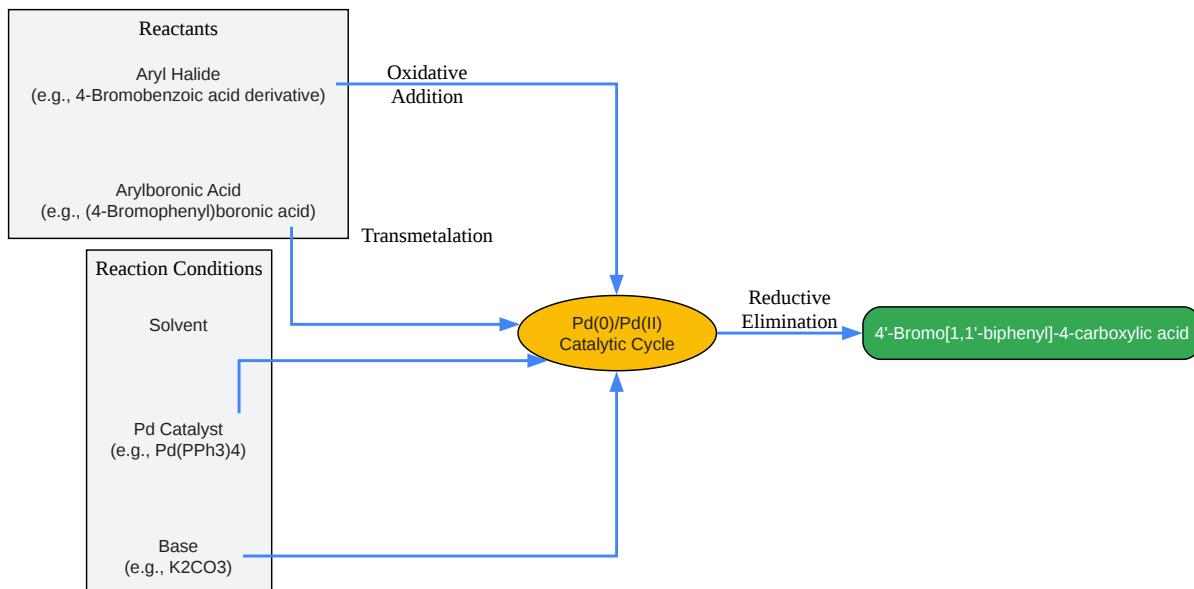
Materials:

- 4-Bromobenzoic acid or an ester thereof
- (4-Bromophenyl)boronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
- Base (e.g., potassium carbonate, K₂CO₃)
- Solvent system (e.g., 1,4-dioxane and water)

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a reaction vessel, add the starting materials: one of the aryl halides (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) and the corresponding boronic acid (e.g., various substituted boronic acids).[\[7\]](#)
- Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. [\[7\]](#)
- Add the base, such as potassium carbonate, to the mixture.[\[7\]](#)
- Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).
- Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0).[\[7\]](#)
- Heat the reaction mixture, typically to around 80°C, and stir for a designated period, often several hours, while monitoring the reaction's progress using thin-layer chromatography (TLC).[\[7\]](#)
- Upon completion, cool the mixture and dilute it with water.
- Extract the product into an organic solvent like ethyl acetate.[\[7\]](#)
- Combine the organic layers and wash with water and then a brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[\[7\]](#)
- Purify the crude compound using column chromatography with a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the pure biphenyl carboxylic acid derivative.[\[7\]](#)



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Caption: Generalized Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl derivatives.

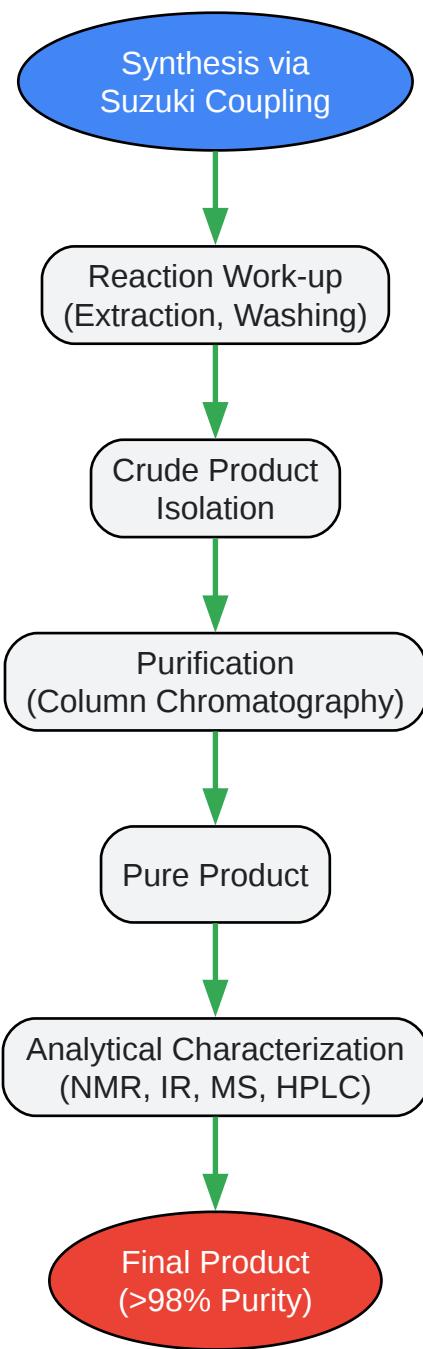
Analytical Characterization

The structural confirmation and purity assessment of **4'-Bromo[1,1'-biphenyl]-4-carboxylic acid** are typically performed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and

coupling constants confirm the substitution pattern of the biphenyl rings.[\[8\]](#)

- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.



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Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Applications in Research and Drug Development

Biphenyl carboxylic acid derivatives are recognized as important structural motifs in medicinal chemistry and material science.

Anticancer and Antimicrobial Research

Derivatives of biphenyl carboxylic acid have been synthesized and investigated for their potential as anticancer agents. For instance, certain synthesized biphenyl carboxylic acids have demonstrated in vitro activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).^[7] Additionally, related biphenyl structures have been explored for their antifungal properties against pathogenic species of the *Candida* genus.^[9]

Synthetic Building Block

As a bifunctional molecule with a bromine atom and a carboxylic acid group on separate phenyl rings, **4'-Bromo[1,1'-biphenyl]-4-carboxylic acid** is a versatile intermediate in organic synthesis. The bromine atom can participate in further cross-coupling reactions to create more complex poly-aromatic systems, while the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols. This makes it a valuable building block for the synthesis of liquid crystals, polymers, and active pharmaceutical ingredients (APIs). The biphenyl core is a key feature in several commercial drugs, highlighting the importance of this structural class.^[7]

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